2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide
Description
2-(2-Fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring and a thian (tetrahydrothiopyran) scaffold modified with a hydroxyethoxy group. The compound’s structure combines a 2-fluorophenoxy moiety linked via an acetamide bridge to a substituted thian ring.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c17-13-3-1-2-4-14(13)21-11-15(20)18-12-16(22-8-7-19)5-9-23-10-6-16/h1-4,19H,5-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQYRQLFWNREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COC2=CC=CC=C2F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the fluorophenoxy acetic acid derivative, followed by the introduction of the thianylmethyl group through a nucleophilic substitution reaction. The final step involves the addition of the hydroxyethoxy group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Acetamide Derivatives
Key Observations :
- The target compound uniquely combines a thian ring with a hydroxyethoxy side chain, enhancing hydrophilicity compared to purely aromatic or aliphatic analogs (e.g., III-38) .
- Fluorophenoxy groups are common in analogs, but substitution patterns (e.g., 2-fluoro vs. 4-fluoro) influence electronic properties and target binding .
Key Observations :
- The target compound likely employs heterocyclic ring functionalization (e.g., thian ring modification) similar to methods for sulfonamide- and thiazole-containing analogs .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Data
Key Observations :
- The hydroxyethoxy group in the target compound may improve water solubility compared to analogs with ethoxy or alkyl chains .
- Fluorophenoxy groups are associated with enhanced metabolic stability and target affinity in related compounds .
Crystallographic and Stability Data
- 2-Chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding, stabilizing its crystal lattice . Similar interactions likely occur in the target compound’s solid state.
- Thian ring derivatives (e.g., thiazoles in ) show conformational flexibility, which may influence binding kinetics compared to rigid aromatic systems.
Biological Activity
2-(2-fluorophenoxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide, with the CAS number 2309217-00-1, is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure comprising a fluorophenoxy group, a hydroxyethoxy group, and a thianylmethyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₆H₂₂FNO₄S
- Molecular Weight : 343.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediate Compounds : Starting with the synthesis of fluorophenoxy acetic acid derivatives.
- Nucleophilic Substitution : Introducing the thianylmethyl group.
- Final Assembly : Adding the hydroxyethoxy group under controlled conditions to ensure high yield and purity.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets. The fluorophenoxy group may engage in hydrophobic interactions with protein pockets, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activity.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives containing fluorinated phenyl groups can enhance lipophilicity and improve biological activity against various cancer cell lines.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Example A | 0.012 | Human lysosomal α-l-fucosidase |
| Example B | 0.044 | Rat epididymis α-l-fucosidase |
These findings suggest that modifications in the chemical structure, such as the incorporation of fluorine atoms, can lead to enhanced potency and selectivity against specific biological targets.
Antimicrobial Activity
Similar compounds have been investigated for their antimicrobial properties. For example, derivatives featuring thiazole and acetamide functionalities have shown promising results against bacterial strains:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound X | 22 | Pseudomonas aeruginosa |
| Compound Y | 25 | Klebsiella pneumonia |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
-
Study on Structure-Activity Relationship (SAR) :
A study on related compounds demonstrated that the presence of a fluorine atom significantly increased inhibitory potency against certain enzymes, indicating that structural modifications can lead to enhanced biological activity . -
Antiviral Properties :
Research has explored the antiviral potential of similar compounds, suggesting that modifications in lipophilicity and electron-withdrawing groups can positively influence antiviral efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
